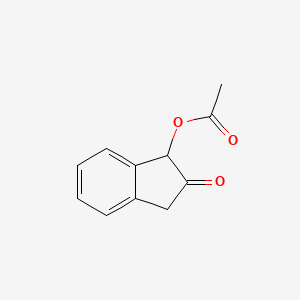

2-Oxo-2,3-dihydro-1H-inden-1-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

56020-30-5 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

(2-oxo-1,3-dihydroinden-1-yl) acetate |

InChI |

InChI=1S/C11H10O3/c1-7(12)14-11-9-5-3-2-4-8(9)6-10(11)13/h2-5,11H,6H2,1H3 |

InChI Key |

ATVMLRLWZMPYRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C(=O)CC2=CC=CC=C12 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 2,3 Dihydro 1h Inden 1 Yl Acetate

Strategies for Constructing the 2-Oxo-2,3-dihydro-1H-indene Core with Acetate (B1210297) Functionality

The formation of the bicyclic 2-oxo-2,3-dihydro-1H-indene (also known as 1,2-indanedione) framework is a critical step. Various cyclization and annulation strategies have been developed to achieve this, each with its own set of advantages and substrate scope.

Cyclization Reactions

Friedel-Crafts Acylation:

Intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of indanones. This reaction typically involves the cyclization of a suitable phenyl-substituted carboxylic acid or its derivative, such as an acyl chloride. For the synthesis of the 2-oxo-2,3-dihydro-1H-indene core, a common precursor is a 3-arylpropionic acid. The acid is first converted to its more reactive acyl chloride, usually with thionyl chloride or oxalyl chloride. nih.gov In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone. nih.govbeilstein-journals.org

A variety of 1-indanone (B140024) derivatives can be obtained by varying the substituents on the starting aromatic substrate. nih.gov The reaction conditions, including the choice of Lewis acid and solvent, can influence the yield and regioselectivity of the cyclization. Superacids like triflic acid have also been employed to promote efficient dual C-C bond formation in a one-pot synthesis of highly substituted indanones.

Nazarov Cyclization:

The Nazarov cyclization is another powerful tool for the construction of cyclopentenone rings, which are structurally related to the indanone core. This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. While not a direct route to the 2-oxo-2,3-dihydro-1H-indene core itself, variations of this methodology can be adapted. For instance, the cyclization of specific dienones can lead to indanone derivatives. The reaction is typically promoted by Lewis acids or protic acids. The regioselectivity of the cyclization can be influenced by the substitution pattern on the divinyl ketone precursor.

Rhodium-Catalyzed Transformations

Modern synthetic methods often employ transition metal catalysis for efficient and selective bond formations. Rhodium catalysts have proven particularly effective in the synthesis of indenone derivatives through C-H activation and annulation reactions.

One notable approach involves the rhodium(III)-catalyzed annulation of benzamides with internal alkynes. This process proceeds via ortho C-H bond activation of the benzamide, followed by insertion of the alkyne and subsequent cyclization to yield the indenone core. Similarly, arylnitrones can undergo rhodium(III)-catalyzed C-H annulation with internal alkynes to afford indenones under mild conditions. These methods offer good functional group tolerance and provide a direct route to variously substituted indenones.

Another rhodium-catalyzed strategy involves the direct annulation of aldehydes with alkynes. This reaction proceeds through the in situ formation of a directing group, which facilitates the ortho C-H activation and subsequent cyclization with the alkyne to form the indenone structure.

Other Annulation and Ring-Forming Approaches

A variety of other annulation and ring-forming reactions have been developed for the synthesis of the 2-oxo-2,3-dihydro-1H-indene core. These methods often provide access to specific substitution patterns that may be difficult to achieve through more traditional routes.

Palladium-catalyzed carbonylative annulation reactions offer an alternative pathway. For example, the intramolecular carbonylation of aryl halides bearing a suitable tether can lead to the formation of the indanone ring system. Additionally, tandem reactions involving Michael addition followed by an intramolecular aldol-type reaction have been utilized to construct the indanone framework.

Introduction of the Acetate Moiety at the C1 Position

Once the 2-oxo-2,3-dihydro-1H-indene core is established, the next critical step is the introduction of the acetate group at the C1 position. This is typically achieved through the esterification of a 1-hydroxy-2-oxo-2,3-dihydro-1H-indene precursor.

Direct Esterification of Hydroxy-Substituted 2-Oxo-2,3-dihydro-1H-indene Precursors

The most straightforward method for introducing the acetate group is the direct esterification of 1-hydroxy-2-oxo-2,3-dihydro-1H-indene. This precursor can be synthesized through various methods, including the oxidation of 1-indanone or the hydrolysis of a corresponding protected alcohol.

The esterification is typically carried out using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion to the desired acetate ester.

For example, the acetylation of a hydroxyl group can be achieved by dissolving the alcohol in pyridine, followed by the addition of acetic anhydride. The reaction mixture is typically stirred at room temperature until completion.

Transesterification Processes

Transesterification is another potential route for the synthesis of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate. This process involves the reaction of a 1-hydroxy-2-oxo-2,3-dihydro-1H-indene with an acetate ester, such as ethyl acetate or methyl acetate, in the presence of a catalyst. The catalyst can be an acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide). In this equilibrium reaction, the alcohol displaces the alkoxy group of the ester to form the desired product. The equilibrium can be driven towards the product by using a large excess of the starting ester or by removing the alcohol byproduct. While a viable method for ester synthesis, specific examples of transesterification to produce this compound are not extensively reported in the literature. However, dinuclear zinc catalysts have been shown to be effective in enantioselective Michael/transesterification tandem reactions of α-hydroxy indanones. rsc.org

Indirect Acetate Incorporation via Functional Group Interconversions

The synthesis of this compound can be effectively achieved through indirect methods centered on functional group interconversion (FGI). This strategic approach avoids the direct introduction of the acetate group and instead relies on the transformation of a precursor functional group, most commonly a hydroxyl group.

The primary indirect pathway involves a two-step sequence:

Synthesis of the Alcohol Precursor : The initial step is the formation of the corresponding alcohol, 1-hydroxy-2,3-dihydro-1H-inden-2-one. This intermediate can be synthesized through various established routes for indanones.

Acetylation : The hydroxyl group of 1-hydroxy-2,3-dihydro-1H-inden-2-one is then converted to an acetate ester. This is a standard esterification reaction, typically accomplished by reacting the alcohol with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.

A notable example of this approach combines the synthesis of the hydroxy intermediate and its subsequent acetylation in a one-pot process. One such method involves the regioselective hydrogenation of the prochiral diketone, 1,2-indanedione, to yield racemic 2-hydroxy-1-indanone, which is then acetylated. rsc.org This seamless transition from a ketone to the final acetylated product exemplifies an efficient FGI strategy.

Enantioselective Synthesis of this compound and its Chiral Analogues

Achieving high enantiopurity is critical for the application of chiral molecules in pharmaceuticals and materials science. The enantioselective synthesis of this compound and related chiral indanones relies on modern asymmetric catalysis to control the formation of specific stereoisomers.

A powerful strategy for producing the chiral target compound is through dynamic kinetic resolution (DKR). A one-pot reaction has been developed that combines the regioselective hydrogenation of 1,2-indanedione with a chemoenzymatic dynamic kinetic resolution of the resulting racemic 2-hydroxy-1-indanone. rsc.org This process yields (R)-2-acetoxy-1-indanone with moderate to high enantiopurity (86–92% ee). rsc.org

Asymmetric Catalysis in Indanone Derivative Synthesis

Asymmetric catalysis is fundamental to constructing the chiral indanone scaffold. Transition-metal catalysts, paired with chiral ligands, are extensively used to induce enantioselectivity.

Rhodium-based catalysts have proven particularly effective. One approach involves the asymmetric isomerization of racemic α-arylpropargyl alcohols, which cyclize to form β-chiral indanones with high enantioselectivity. acs.org This transformation is facilitated by a newly developed axially chiral bisphosphine ligand. acs.org Another rhodium-catalyzed method is the asymmetric intramolecular 1,4-addition of chalcone (B49325) derivatives containing a pinacolborane group, which yields chiral 3-aryl-1-indanones in high yields (up to 95%) and excellent enantioselectivities (up to 95% ee). acs.orgorganic-chemistry.orgbeilstein-journals.org

Iridium-catalyzed asymmetric hydrogenation of 3-arylindenones represents another efficient route to chiral 3-arylindanones, demonstrating good compatibility with various functional groups. researchgate.net Furthermore, biocatalysis using enzymes like cytochrome P450 monooxygenase offers a high degree of regio- and stereoselectivity for the hydroxylation of indanone to produce chiral precursors like (S)-3-hydroxy-indanone. rsc.org

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium / Axially Chiral Bisphosphine Ligand | Asymmetric Isomerization | β-Chiral Indanones | High | acs.org |

| Rhodium / (R)-MonoPhos® | Asymmetric Intramolecular 1,4-Addition | Chiral 3-Aryl-1-indanones | Up to 95% | beilstein-journals.org |

| Iridium / Chiral Phosphine-Oxazoline Ligand | Asymmetric Hydrogenation | Chiral 3-Arylindanones | Good | researchgate.net |

| Enzyme (Lipase) | Dynamic Kinetic Resolution | (R)-2-acetoxy-1-indanone | 86–92% | rsc.org |

Diastereoselective Approaches

When synthesizing indanone derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. Diastereoselective approaches often involve cascade or tandem reactions where multiple bonds and stereocenters are formed in a single, controlled sequence.

A catalytic tandem Nazarov cyclization-fluorination reaction provides an efficient method for preparing fluorine-containing 1-indanone derivatives. acs.org This process, catalyzed by a Cu(II) complex, creates two new stereocenters with high diastereoselectivity, favoring the trans isomer with ratios up to 49:1. acs.org The stereochemical outcome can be further influenced by the use of a chiral catalyst to achieve enantioselectivity in the tandem transformation. acs.org

Another diastereoselective method utilizes the Corey–Chaykovsky reagent (dimethyloxosulfonium methylide) in a reaction with symmetrical enones. This transformation proceeds through a Michael addition followed by an aldol-type reaction to produce chiral indanone scaffolds containing an allylic-benzylic tertiary alcohol moiety. rsc.org

Green Chemistry Considerations in the Synthesis of Indanone Derivatives

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several green methodologies have been developed for the synthesis of the core indanone structure. acs.org

One major focus has been the improvement of the intramolecular Friedel-Crafts acylation, a common method for preparing 1-indanones. nih.gov Traditional methods often require harsh conditions and generate significant waste. nih.gov Greener alternatives include:

Microwave and Ultrasound Assistance : Non-conventional energy sources like microwaves and high-intensity ultrasound have been used to prepare 1-indanones via one-pot intramolecular Friedel-Crafts acylation, often leading to shorter reaction times and improved efficiency. nih.gov

Reusable Catalysts : Microwave-assisted synthesis using metal triflates in triflate-anion-containing ionic liquids allows for the recovery and reuse of the catalyst without a significant loss of activity. beilstein-journals.orgnih.gov

Environmentally Benign Catalysts : A metal-free method using the amino acid L-proline as an efficient and environmentally benign catalyst has been developed for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to form indanones. rsc.org

The choice of solvent is another critical factor. A synthesis of an indanone derivative via a Nazarov cyclization reaction was successfully performed using 4-methyltetrahydropyran (4-MeTHP) as a green solvent. scilit.compreprints.org This approach avoided harmful solvents and hazardous chemicals, and it significantly simplified the work-up stage, making the process more sustainable. scilit.compreprints.org

| Green Approach | Methodology | Key Advantage | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave-assisted Friedel-Crafts acylation | Increased efficiency, reduced reaction time | nih.gov |

| Green Solvent | Nazarov cyclization in 4-MeTHP | Avoids hazardous solvents, simplifies work-up | scilit.compreprints.org |

| Benign Catalyst | L-proline catalyzed intramolecular hydroacylation | Metal-free, environmentally friendly catalyst | rsc.org |

| Catalyst Recycling | Metal triflate in ionic liquid under microwave | Catalyst can be recovered and reused | beilstein-journals.orgnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Oxo 2,3 Dihydro 1h Inden 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the hydrogen and carbon framework.

Detailed ¹H and ¹³C NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate (B1210297) provides distinct signals corresponding to each unique proton environment. The aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.3-7.8 ppm). The proton at the chiral center (C1), deshielded by the adjacent acetate group, is expected to resonate as a multiplet around 6.0-6.2 ppm. The two diastereotopic protons of the methylene (B1212753) group at C3 would likely appear as distinct multiplets in the range of 3.0-3.7 ppm due to their different spatial relationships with the substituent at C1. A sharp singlet corresponding to the three equivalent protons of the acetate methyl group is anticipated further upfield, typically around 2.1-2.2 ppm.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The two carbonyl carbons are the most deshielded, with the ketone carbonyl (C2) and the ester carbonyl of the acetate group appearing at approximately 205-215 ppm and 170 ppm, respectively. The aromatic carbons resonate in the 125-140 ppm range. The methine carbon (C1) bearing the acetate group is expected around 75-80 ppm, while the methylene carbon (C3) would appear further upfield, typically between 35-45 ppm. The acetate methyl carbon signal is found in the most shielded region of the spectrum, around 20-22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 (CH) | ~6.0-6.2 (m) | ~75-80 |

| 2 (C=O) | - | ~205-215 |

| 3 (CH₂) | ~3.0-3.7 (m) | ~35-45 |

| 3a, 7a (Ar-C) | - | ~135-140 |

| 4, 5, 6, 7 (Ar-CH) | ~7.3-7.8 (m) | ~125-130 |

| Acetate (C=O) | - | ~170 |

| Acetate (CH₃) | ~2.1-2.2 (s) | ~20-22 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques

To unambiguously assign these signals and confirm the molecular structure, several two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the proton at C1 and the two protons at C3. Additionally, couplings between adjacent aromatic protons would help delineate the substitution pattern on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already-assigned proton spectrum (e.g., the proton at ~6.1 ppm correlates to the carbon at ~78 ppm, confirming their assignment as H1 and C1, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Important HMBC correlations would include:

The proton at C1 showing correlations to the ketone carbonyl carbon (C2), the aromatic bridgehead carbon (C7a), and the ester carbonyl carbon.

The acetate methyl protons showing a strong correlation to the ester carbonyl carbon and a weaker correlation to C1.

The methylene protons at C3 showing correlations to the ketone carbon (C2) and the aromatic bridgehead carbon (C3a).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For instance, a NOESY correlation between the proton at C1 and the aromatic proton at C7 would help confirm their spatial proximity.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within the molecule. The spectrum of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate is characterized by two distinct and strong absorption bands in the carbonyl region. The five-membered ring ketone (C=O) stretch typically appears at a higher frequency, around 1745-1765 cm⁻¹, due to ring strain. The ester (C=O) stretch is expected at a slightly lower frequency, generally in the 1735-1750 cm⁻¹ range. The presence of two separate, intense peaks in this region is a strong indicator of the two different carbonyl environments. Other significant absorptions include C-O stretching bands for the ester group around 1200-1240 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Ketone (Indanone) | C=O Stretch | ~1745-1765 |

| Ester (Acetate) | C=O Stretch | ~1735-1750 |

| Ester (Acetate) | C-O Stretch | ~1200-1240 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| Aliphatic C-H | C-H Stretch | ~2850-3000 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry provides information on the molecular weight and structural features through analysis of the molecule's fragmentation pattern. For this compound (C₁₁H₁₀O₃), the molecular weight is 190.19 g/mol . High-resolution mass spectrometry (HRMS), such as ESI-TOF, would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

The fragmentation is often initiated by the loss of neutral molecules or radicals. A primary and highly characteristic fragmentation pathway would be the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetate group, leading to a prominent fragment ion corresponding to 1-hydroxy-2-indanone. Another common fragmentation is the cleavage of the acetyl radical (•COCH₃, 43 Da), also resulting in a significant fragment ion.

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) | Description |

| [C₁₁H₁₀O₃]⁺• | 190 | Molecular Ion (M⁺•) |

| [C₉H₈O₂]⁺• | 148 | Loss of ketene (CH₂=C=O) |

| [C₉H₇O₂]⁺ | 147 | Loss of acetyl radical (•COCH₃) |

| [C₈H₇O]⁺ | 119 | Subsequent fragmentation |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While NMR, IR, and MS confirm the chemical structure, X-ray crystallography provides the definitive solid-state conformation and precise geometric parameters like bond lengths, bond angles, and torsion angles. Although specific crystallographic data for the title compound is not widely published, analysis of related indanone structures reveals common conformational features.

Elucidation of Molecular Conformation and Torsion Angles

The indanone ring system is generally found to be nearly planar. However, the five-membered cyclopentanone (B42830) ring is not perfectly flat and typically adopts a slight envelope or twisted conformation to alleviate torsional strain. The C1 atom, bearing the bulky acetate group, is often the atom out of the plane in an envelope conformation.

Torsion angles are critical in defining this conformation. For instance, the torsion angle involving the atoms of the five-membered ring (e.g., C3a-C3-C2-C1) would deviate from 0°, indicating the degree of puckering. The orientation of the acetate substituent relative to the indanone core is also defined by specific torsion angles, such as the angle between the C1-H1 bond and the C1-O bond of the acetate group. These parameters collectively provide a precise three-dimensional model of the molecule in the crystalline state.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound is currently precluded by the absence of publicly available, detailed crystallographic studies for this specific compound. Extensive searches of scientific databases and literature have not yielded the necessary single-crystal X-ray diffraction data that would be required to meticulously describe the three-dimensional arrangement of the molecules in the solid state.

Therefore, a detailed, research-based discussion of specific non-classical C-H...O hydrogen bonds and potential π-π stacking interactions, including data tables of bond distances and angles, cannot be provided at this time. While studies on structurally related compounds, such as constitutional isomers or derivatives with different substituents, are available, extrapolating their specific crystal packing features to this compound would be speculative and scientifically unsound. For instance, a study on N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide revealed the absence of significant hydrogen bonding or π-π stacking interactions in its crystal lattice. However, the presence of a different functional group at the 1-position significantly influences the potential for intermolecular interactions, making direct comparisons unreliable.

The elucidation of the crystal structure of this compound through X-ray crystallography would be essential to enable a thorough analysis of its supramolecular architecture. Such an investigation would allow for the identification and characterization of any existing intermolecular forces, which are crucial for understanding the compound's solid-state properties.

Chemical Reactivity and Transformation Pathways of 2 Oxo 2,3 Dihydro 1h Inden 1 Yl Acetate

Reactivity of the Acetate (B1210297) Ester Group

The acetate ester group in 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate is susceptible to reactions common to carboxylic acid derivatives, primarily involving nucleophilic attack at the electrophilic carbonyl carbon of the ester.

Hydrolysis and Saponification Reactions

Hydrolysis

Under acidic conditions, the acetate ester can undergo hydrolysis to yield 2-hydroxy-1-indanone and acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Saponification

In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, the ester undergoes saponification, an irreversible hydrolysis process. organicchemistrytutor.commasterorganicchemistry.comyoutube.com The hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of the alkoxide results in the formation of a carboxylate salt (sodium or potassium acetate) and 2-hydroxy-1-indanone. organicchemistrytutor.commasterorganicchemistry.comyoutube.com Due to the basic conditions, the resulting alcohol may exist as its corresponding alkoxide. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the alkoxide is energetically favorable. masterorganicchemistry.com

| Reaction | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄, HCl) | 2-Hydroxy-1-indanone, Acetic Acid |

| Saponification | NaOH or KOH, H₂O | 2-Hydroxy-1-indanone, Sodium or Potassium Acetate |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.comrsc.org For this compound, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, followed by nucleophilic attack by an alcohol. In a base-catalyzed transesterification, an alkoxide acts as the nucleophile. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the new alcohol. For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would yield 2-hydroxy-1-indanone and methyl acetate.

Nucleophilic Substitution at the Acetate Carbonyl

The carbonyl carbon of the acetate group is electrophilic and can be attacked by a variety of nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions proceeds through a tetrahedral intermediate. youtube.commasterorganicchemistry.com The viability of the reaction depends on the relative leaving group ability of the departing alkoxide versus the incoming nucleophile. Stronger nucleophiles, such as Grignard reagents or organolithium compounds, can add to the ester, but this often leads to the formation of tertiary alcohols after a second addition to the intermediate ketone. However, with careful control of reaction conditions and the use of less reactive organometallic reagents, it is possible to achieve other transformations.

Reactivity of the 2-Oxo Indanone Moiety

The 2-oxo indanone core of the molecule possesses a reactive ketone carbonyl group and acidic alpha-protons, which are key to its diverse reactivity.

Carbonyl Group Transformations (e.g., additions, condensations, reductions)

The carbonyl group at the 2-position of the indanone ring is a site for various nucleophilic additions and related transformations.

Additions: The carbonyl group can undergo nucleophilic addition with a range of reagents. For example, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form tertiary alcohols. 2-Indanone (B58226) has been shown to undergo coupling with CHBr₃ mediated by TiCl₄-Mg to yield a dibromomethyl carbinol. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Condensations: The presence of alpha-protons allows the 2-oxo indanone moiety to participate in condensation reactions, such as the aldol (B89426) condensation. wikipedia.orglibretexts.orgorganicchemistrydata.org In the presence of a base, an enolate can be formed, which can then act as a nucleophile, attacking the carbonyl group of another molecule. wikipedia.orglibretexts.orgorganicchemistrydata.org For instance, 1-indanone (B140024) can undergo a solvent-free aldol condensation with 3,4-dimethoxybenzaldehyde (B141060) in the presence of sodium hydroxide. truman.edu A similar reactivity would be expected for 2-indanone.

Reductions: The carbonyl group can be reduced to a hydroxyl group. The reduction of 2-indanone oxime to 2-aminoindane has been studied using various methods, including catalytic hydrogenation with nickel or palladium catalysts. acs.orgacs.org The direct reduction of the ketone in 2-indanone would yield 2-indanol.

Alpha-Proton Reactivity and Enolization Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (the alpha-protons) in the 2-oxo indanone moiety are acidic. libretexts.orgpressbooks.pubuomustansiriyah.edu.iq This acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate, through resonance. libretexts.orgpressbooks.pub The negative charge of the enolate is delocalized onto the electronegative oxygen atom. libretexts.orgpressbooks.pub

The pKa of the alpha-protons of a typical ketone is in the range of 19-21. libretexts.org The formation of the enolate is a key step in many reactions of ketones. masterorganicchemistry.comlibretexts.orgkhanacademy.org Strong bases, such as lithium diisopropylamide (LDA), are often used to ensure complete conversion to the enolate. libretexts.org

Transformations Involving the Aromatic Ring

The aromatic ring of this compound is a key site for chemical modifications that can significantly alter the molecule's properties and lead to the synthesis of diverse derivatives. The reactivity of this ring is governed by the electronic effects of its substituents: the fused cyclopentanone (B42830) ring and the acetyl group at the 1-position.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org In the case of the 1-indanone core, the aromatic ring is substituted by two main groups: an alkyl part of the fused ring and a carbonyl group. The alkyl portion is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group is a deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta position. wikipedia.orglkouniv.ac.in

Directing Effects : The alkyl part activates the ortho position (position 7) and the para position (position 5). The carbonyl group deactivates the ring and directs incoming electrophiles to positions meta to it, which are positions 5 and 7.

Predicted Reactivity : Since both effects guide the electrophile to positions 5 and 7, substitution is expected to occur predominantly at these sites. Steric hindrance may influence the ratio of the products. Common EAS reactions like nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts reactions would be expected to yield a mixture of 5- and 7-substituted indanone derivatives. wikipedia.orgyoutube.com The deactivating nature of the carbonyl group means that harsh reaction conditions may be necessary to achieve substitution. lkouniv.ac.in

Table 1: Summary of Directing Effects in Electrophilic Aromatic Substitution of 1-Indanone Core

| Substituent Group | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Director | Directed Positions |

|---|---|---|---|---|

| Fused Alkyl Ring | Inductive (+I) | Weakly Activating | Ortho/Para | 5 and 7 |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in pharmaceutical and materials science. researchgate.netlibretexts.org To utilize these reactions for the functionalization of the 1-indanone aromatic ring, a leaving group such as a halide (Br, I) or a triflate (OTf) must first be installed on the aromatic ring. libretexts.orgwikipedia.org This is typically achieved through electrophilic halogenation.

Once a derivative like 5-bromo-1-indanone (B130187) is prepared, it can serve as a versatile substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org Research has demonstrated the successful Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with various arylboronic acids. researchgate.net These reactions, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ with a base like K₂CO₃, provide an efficient route to 5-aryl-1-indanone derivatives. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling of 5-Bromo-1-indanone

| Arylboronic Acid | Catalyst/Base | Product | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-Phenyl-1-indanone | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-(4-Methoxyphenyl)-1-indanone | researchgate.net |

| 4-Thiomethylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 5-(4-Thiomethylphenyl)-1-indanone | researchgate.net |

This interactive table is based on data reported for 5-bromo-1-indanone.

Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination could similarly be applied to halogenated 1-indanone derivatives to introduce alkenyl, alkynyl, and amino groups, respectively, onto the aromatic ring, showcasing the versatility of this approach for creating diverse molecular architectures.

Photochemical Transformations of this compound Analogues

The photochemistry of aromatic ketones, including 1-indanone derivatives, is a rich field that leads to complex molecular rearrangements and cycloadditions. beilstein-journals.orgresearchgate.net Irradiation with UV light can excite the carbonyl group, initiating a cascade of reactions that form intricate polycyclic structures. nih.govacs.org

Analogues of 1-indanone featuring a tethered alkene, such as 7-(4'-alkenyloxy)-1-indanones, undergo remarkable intramolecular photocycloaddition reactions upon UV irradiation. nih.govresearchgate.net These transformations often proceed as a multi-photon cascade, leading to structurally complex polycyclic products in a single operation. nih.gov

The proposed mechanism for this transformation begins with an ortho photocycloaddition between the excited aromatic ring and the tethered alkene. nih.govresearchgate.net This [2+2] cycloaddition forms a strained tetracyclic intermediate. nih.gov This intermediate then undergoes a series of further transformations:

Thermal Ring Opening : The strained cyclobutane (B1203170) ring of the initial adduct opens in a thermally allowed disrotatory fashion to form a cyclooctatriene intermediate. nih.gov

[4π] Photocyclization : The cyclooctatriene intermediate, which is itself a chromophore, absorbs another photon and undergoes a disrotatory [4π] photocyclization to form a new cyclobutene-containing intermediate. nih.gov

This two-photon cascade has been observed for several 4-substituted 7-(4'-alkenyloxy)-1-indanones, yielding complex tetracyclic products in good yields. nih.govresearchgate.net

Table 3: Two-Photon Cascade Photocyclization of 1-Indanone Analogues

| Substrate (4-substituent) | Irradiation Wavelength (nm) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Acetoxy | 350 | TFE | 82 | nih.gov |

| 4-Pivaloyloxy | 350 | TFE | 78 | nih.gov |

This interactive table is based on data for 7-(4'-pentenyloxy)-1-indanone analogues. TFE = Trifluoroethanol.

Following the initial photocycloaddition and cyclization steps, the resulting products can undergo further photoinduced rearrangements. One significant rearrangement observed in these systems is the di-π-methane rearrangement. nih.govacs.org

This rearrangement is a common photochemical process for molecules containing two π-systems separated by a single sp³-hybridized carbon atom. In the case of the indanone analogues, the enone chromophore formed after the [4π] photocyclization can absorb a third photon, inducing a di-π-methane rearrangement. nih.govacs.org This final step completes a three-photon cascade, converting the initial 1-indanone derivative into a complex pentacyclic product. nih.gov For instance, irradiating the tetracyclic products at 350 nm in toluene (B28343) has been shown to trigger this rearrangement, yielding pentacyclic structures with an oxygenated cyclopropane (B1198618) ring. acs.org

Other types of photoinduced rearrangements are also known for cyclic ketones, such as the lumiketone rearrangement, which involves a ring contraction to form a bicyclic system. sciensage.info While not specifically detailed for this compound itself, these established photochemical pathways for analogous structures highlight the potential for light-mediated transformations to generate significant molecular complexity from the 1-indanone scaffold. researchgate.net

Derivatization Strategies and Analogue Synthesis for Structural Exploration

Modification of the Acetate (B1210297) Ester: Synthesis of Variously Substituted Acyl Esters

The acetate ester functionality at the C1 position is a prime target for initial derivatization. Modification of this group can influence the compound's polarity, solubility, and potential interactions with biological targets. The synthesis of variously substituted acyl esters is typically achieved through the hydrolysis of the parent acetate to the corresponding alcohol, 1-hydroxy-2,3-dihydro-1H-inden-2-one, followed by re-acylation with different acylating agents.

The general synthetic approach involves two steps:

Hydrolysis: The acetate ester is cleaved under basic or acidic conditions to yield the free hydroxyl group of 1-hydroxy-2,3-dihydro-1H-inden-2-one.

Acylation: The resulting alcohol is then reacted with a variety of acylating agents, such as acyl chlorides or carboxylic anhydrides, in the presence of a suitable base (e.g., pyridine (B92270), triethylamine) or catalyst to form the desired ester analogues.

This strategy allows for the introduction of a wide range of acyl groups, from simple aliphatic chains of varying lengths (e.g., propionyl, butyryl) to more complex aromatic or heterocyclic moieties (e.g., benzoyl, nicotinoyl). The choice of the acyl group can systematically alter the molecule's properties. For instance, increasing the length of an aliphatic chain enhances lipophilicity, while introducing aromatic rings can facilitate π-stacking interactions.

A key challenge in the acylation of intermediates like 1-hydroxy-2-indanone, which also contain a ketone, is achieving chemoselectivity. While O-acylation is generally favored over C-acylation of the enolizable ketone under standard conditions, specific reaction conditions can be optimized. Drawing parallels from the selective O-acylation of hydroxyamino acids, performing the reaction under acidic conditions can enhance selectivity. nih.gov Protonation of the more basic ketone oxygen would decrease its nucleophilicity, thereby favoring the acylation of the neutral hydroxyl group. nih.gov

Table 1: Examples of Acyl Ester Analogues Synthesized from 1-Hydroxy-2,3-dihydro-1H-inden-2-one This table is illustrative of the synthetic strategy, as specific literature examples for this exact transformation are limited.

| Acyl Group | Acylating Agent | Potential Property Modification |

|---|---|---|

| Propionyl | Propionyl chloride or Propionic anhydride (B1165640) | Slight increase in lipophilicity |

| Benzoyl | Benzoyl chloride | Introduction of aromatic character, potential for π-interactions |

| Pivaloyl | Pivaloyl chloride | Introduction of steric bulk near the ester linkage |

| Nicotinoyl | Nicotinoyl chloride | Incorporation of a basic heterocyclic moiety, altered polarity |

Functionalization of the Aromatic Ring of the Indanone System

The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups, or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN), can modulate the electron density of the aromatic ring.

Friedel-Crafts Reactions : Friedel-Crafts alkylation and acylation are classic EAS reactions for installing alkyl and acyl groups, respectively. wikipedia.org These reactions typically employ a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). nih.gov For the 2-indanone (B58226) system, the deactivating nature of the carbonyl group can make these reactions challenging, often requiring forcing conditions. msu.edu Intramolecular Friedel-Crafts reactions are more common and are frequently used to construct the indanone ring system itself from suitable precursors. nih.govrsc.org

Halogenation : Direct halogenation of the aromatic ring can be achieved using elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst. khanacademy.orglibretexts.org This reaction introduces halogen atoms (F, Cl, Br, I), which can alter the electronic profile and lipophilicity and provide a handle for further cross-coupling reactions. The position of halogenation will be influenced by the combined directing effects of the ring's existing substituents.

Nitration : Aromatic nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com The nitro group is a strong electron-withdrawing group and a meta-director for subsequent substitutions. Mild nitrating agents, such as N₂O₅ with a catalyst, can be used for sensitive substrates to achieve high yields under non-oxidizing conditions. researchgate.netresearchgate.net The introduction of a nitro group provides a precursor for the synthesis of corresponding amino derivatives via reduction.

Table 2: Potential Aromatic Substitution Reactions on the 2-Indanone Core This table outlines general strategies, as specific examples on the 2-oxo-inden-1-yl acetate scaffold are not widely reported.

| Reaction | Typical Reagents | Substituent Introduced | Expected Directing Influence |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ (Electron-withdrawing) | Meta to carbonyl, Ortho/Para to acetate |

| Bromination | Br₂, FeBr₃ | -Br (Halogen) | Meta to carbonyl, Ortho/Para to acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR (Electron-withdrawing) | Meta to existing carbonyl groups |

Modifications of the Cyclopentanone (B42830) Ring (e.g., at C2, C3 positions)

The cyclopentanone ring offers reactive sites for functionalization, particularly at the C3 position, which is alpha to the carbonyl group. The protons at C3 are acidic and can be removed by a base to form an enolate ion, a potent nucleophile for various reactions. libretexts.orgyoutube.comnih.gov

Alkylation at C3 : The enolate of 2-indanone can be alkylated by reaction with alkyl halides in an Sₙ2 reaction. libretexts.org The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate. This strategy allows for the introduction of one or two alkyl groups at the C3 position, leading to 3-substituted or 3,3-disubstituted 2-indanone derivatives. cas.cn

Knoevenagel Condensation : The 2-indanone carbonyl can react with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in a Knoevenagel condensation. wikipedia.org This reaction, typically catalyzed by a weak base, involves a nucleophilic addition followed by dehydration to form a new carbon-carbon double bond at the C2 position, yielding an indenylidene derivative. rsc.org This approach is a powerful tool for introducing diverse functionalities.

Rhodium-catalyzed tandem reactions have also been developed for the one-pot synthesis of 2,3-disubstituted indanones from arylboronic acids and internal alkynes, offering an efficient route to complex indanone structures under mild, aqueous conditions. organic-chemistry.orgacs.orgnih.gov

Table 3: Examples of Cyclopentanone Ring Modifications

| Reaction Type | Position | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| Alkylation | C3 | 1) LDA; 2) R-X (Alkyl halide) | 3-Alkyl-2-indanone | libretexts.orgnih.gov |

| Knoevenagel Condensation | C2 | CH₂(CN)₂, Base (e.g., piperidine) | 2-(Dicyanomethylene)-indanone | wikipedia.orgrsc.org |

| Tandem Cyclization | C2, C3 | Arylboronic acid, Alkyne, [Rh] catalyst | 2,3-Disubstituted-indanone | organic-chemistry.orgnih.gov |

Synthesis of Spiro-Fused Indanone Derivatives

Spirocyclic systems, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. The indanone framework is a versatile precursor for the synthesis of spiro-fused derivatives, often utilizing the carbonyl group or adjacent positions as reaction sites.

One prominent strategy involves the reaction of indanone derivatives with bifunctional reagents. For example, 2-hydroxy-1-indanones can undergo asymmetric Michael addition/transesterification tandem reactions with α,β-unsaturated esters or chalcones, catalyzed by dinuclear zinc complexes, to produce spiro[indanone-isochromane-1-one] or spiro[indanone-γ-butyrolactone] derivatives with high enantioselectivity. d-nb.info

Another approach is the hetero-Diels-Alder reaction. Indane-1,3-dione, a related precursor, can react with dienes like 3-vinyl-2H-chromene derivatives to diastereoselectively synthesize novel spiro indanone fused pyrano[3,2-c]chromenes. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions provide another powerful route. For instance, the reaction of arylnitrile oxides with 2-arylidene-1-indanones leads to the regiospecific and diastereospecific formation of spiroisoxazolines.

Multi-component reactions under microwave irradiation have also been employed to create complex spiro heterocycles, such as spiro indeno[1,2-b]quinoxaline-pyrrolizine derivatives from ninhydrin (B49086) (indane-1,2,3-trione), anilines, and dipolarophiles.

Table 4: Synthetic Routes to Spiro-Fused Indanone Derivatives

| Starting Material | Reaction Type | Reagents | Spirocyclic System Formed | Reference |

|---|---|---|---|---|

| 2-Hydroxy-1-indanone | Michael/Transesterification | ortho-Ester chalcones, Zn catalyst | Spiro[indanone-2,3′-isochromane-1-one] | d-nb.info |

| Indane-1,3-dione | Hetero-Diels-Alder | 3-Vinyl-2H-chromenes | Spiro[indanone-pyrano[3,2-c]chromene] | nih.gov |

| Ninhydrin | [3+2] Cycloaddition (MCR) | Phenylenediamine, L-proline, Nitrostyrene | Spiro[indenoquinoxaline-pyrrolizine] |

Synthesis of Other Fused Polycyclic Systems Incorporating the Indanone Acetate Core (e.g., indeno-furan, indeno-pyrrole)

The indanone core can be annulated to form larger, fused polycyclic systems, particularly heterocycles like indeno-furans and indeno-pyrroles. These structures are often built by reacting a diketone precursor, such as 1,2-indanedione (which can be derived from 1-hydroxy-2-indanone by oxidation) or indane-1,3-dione, with appropriate dinucleophiles.

Indeno-furan Synthesis : Indeno[1,2-b]furan derivatives can be synthesized through various routes. One method involves the palladium-catalyzed intramolecular carboxypalladation of aryl alkynoic acids bearing a tethered enone, which creates the fused furan (B31954) ring onto the indanone core. nih.gov Another strategy involves the FeCl₃-catalyzed carbene/alkyne metathesis of o-alkynylbenzoyl diazoacetates, which can yield an indeno[1,2-c]furan core. rsc.org

Indeno-pyrrole Synthesis : The synthesis of the indeno[1,2-b]pyrrole skeleton is commonly achieved through multi-component reactions. A tandem three-component reaction of ninhydrin (or other indane-diones), a 1,3-dicarbonyl compound, and an amine (like tryptamine (B22526) or benzylamine) in ethanol (B145695) provides a green and efficient route to highly substituted indeno[1,2-b]pyrroles. cas.cn This reaction proceeds through a series of condensations and cyclizations to build the pyrrole (B145914) ring onto the indane framework. Another approach involves a chemoselective N-acylation/cyclization/Wittig reaction sequence to construct the indeno[1,2-b]pyrrole system. rsc.org

These condensation strategies provide access to a rich variety of fused heterocyclic systems, significantly expanding the chemical space available for exploration from the indanone acetate core.

Table 5: Synthetic Routes to Fused Indanone Systems

| Fused System | Precursor | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| Indeno[1,2-b]furan | Aryl alkynoic acid | Palladium-catalyzed cascade | Pd(OAc)₂, PPh₃ | nih.gov |

| Indeno[1,2-c]furan | o-Alkynylbenzoyl diazoacetate | FeCl₃-catalyzed metathesis | FeCl₃, NaOAc | rsc.org |

| Indeno[1,2-b]pyrrole | Ninhydrin | Three-component reaction | 1,3-Dicarbonyl, Amine (e.g., tryptamine) | cas.cn |

| Indeno[1,2-b]pyrrole | Indane-1,3-dione | Condensation | Phenacyl bromide, Ammonium acetate | acs.org |

Computational Chemistry and Theoretical Studies of 2 Oxo 2,3 Dihydro 1h Inden 1 Yl Acetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular properties at the atomic level. For 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate (B1210297), these calculations are crucial for understanding its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate involves determining its most stable three-dimensional structure through geometry optimization. Density Functional Theory (DFT) methods are widely used for this purpose due to their balance of accuracy and computational efficiency. mdpi.commdpi.com A common choice of functional is B3LYP, paired with a basis set such as 6-311++G(d,p), which provides a good description of electron correlation and polarization effects. researchgate.net

The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. youtube.com This yields precise information about bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the indenone ring system and the orientation of the acetate group are key structural features determined through this process. Conformational analysis can also be performed to identify other stable isomers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C=O (ketone) | 1.22 Å |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angle | O=C-C (ketone) | 121.5° |

| O=C-O (ester) | 123.0° | |

| Dihedral Angle | H-C1-O-C(acetyl) | ~175° |

Note: The data in this table is illustrative and based on typical values for similar functional groups, as specific computational studies on this compound are not available.

Electronic Structure Calculations

Once the optimized geometry is obtained, electronic structure calculations can be performed to understand the distribution of electrons within the molecule. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.net This information is vital for predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbons are expected to have a significant positive partial charge, making them electrophilic centers.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is illustrative and intended to represent plausible values for a molecule of this type.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of the compound.

DFT calculations are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. acs.org By comparing the calculated chemical shifts with experimental data, the proposed structure can be validated.

Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be calculated. researchgate.net These calculations help in assigning the vibrational modes to specific functional groups within the molecule. For this compound, characteristic stretching frequencies for the ketone and ester carbonyl groups, as well as C-O and aromatic C-H bonds, can be predicted. researchgate.net

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C=O (ketone) | 198.5 | Aromatic CH | 7.3 - 7.8 |

| C=O (ester) | 170.2 | CH (on C1) | 5.9 |

| Aromatic C | 125.0 - 145.0 | CH₂ | 3.1 |

| C1 | 75.6 | CH₃ (acetyl) | 2.1 |

Note: These are representative values and would require specific calculations for confirmation.

Table 4: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency |

| C=O Stretch (ketone) | 1715 |

| C=O Stretch (ester) | 1745 |

| C-O Stretch (ester) | 1230 |

| Aromatic C=C Stretch | 1600, 1480 |

Note: These are representative values and would require specific calculations for confirmation.

Mechanistic Investigations using Computational Approaches

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Transition State Elucidation

For any proposed reaction involving this compound, such as hydrolysis of the ester or an addition to the ketone, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. Various algorithms are available to optimize the TS structure. Frequency calculations are then performed to confirm the nature of the TS, which should have exactly one imaginary frequency corresponding to the reaction coordinate.

Reaction Pathway Energetics and Kinetic Analysis

Once the stationary points on the reaction pathway (reactants, transition states, intermediates, and products) have been optimized, their relative energies can be calculated. This allows for the construction of a reaction energy profile, which illustrates the energetic changes throughout the course of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.gov By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. mdpi.commdpi.com This type of analysis provides a quantitative understanding of the reaction kinetics and can guide the design of experiments. For instance, the hydrolysis of the acetate group in this compound could be modeled to understand its stability under different pH conditions.

Intermolecular Interaction Studies (e.g., Solvation Models)

Currently, there are no dedicated computational studies or published data tables available that specifically detail the intermolecular interaction energies or solvation models for this compound.

In the absence of direct research on the target molecule, the scientific community often draws preliminary hypotheses from studies of structurally similar compounds. For instance, computational analyses of other substituted indanones and related heterocyclic systems investigate common intermolecular forces such as hydrogen bonds, π–π stacking, and van der Waals interactions. These studies utilize various computational methods to predict and quantify the strength and nature of these interactions. However, without specific calculations for this compound, any such comparisons would be purely speculative and fall outside the scope of this focused review.

Therefore, a detailed and scientifically accurate discussion of the intermolecular interaction studies and solvation models for this compound is not possible at this time due to the lack of available research data. Further computational investigations are required to elucidate the specific interaction patterns and solvation characteristics of this compound.

Conclusions and Future Research Directions

Synthesis and Structural Characterization Advances for 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate (B1210297)

The synthesis of the 2-indanone (B58226) core, a precursor to the target molecule, can be achieved through various methods, including the oxidation of indene (B144670). stackexchange.com One established method involves the reaction of indene with formic acid and hydrogen peroxide to produce the monoformate ester of indene 1,2-diol, which is then hydrolyzed with sulfuric acid to yield 2-indanone. stackexchange.comorgsyn.org

Table 1: Key Synthetic Approaches to Indanone Derivatives

| Precursor | Reagents | Product | Key Features |

| 1,2-Indanedione | H₂, Metal Catalyst, Lipase AK | (R)-2-acetoxy-1-indanone | One-pot, chemoenzymatic, moderate enantiopurity rsc.orgrsc.orgabo.fi |

| Indene | Formic acid, H₂O₂; then H₂SO₄ | 2-Indanone | Oxidation followed by hydrolysis stackexchange.comorgsyn.org |

| 3-(2-Bromophenyl)propionic acid | n-BuLi | 1-Indanone (B140024) | High yield cyclization nih.gov |

| Phenylpropionic acid chloride | Aluminum chloride | 1-Indanone | Friedel–Crafts acylation beilstein-journals.org |

Table 2: Crystallographic Data for 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀O₃ |

| Crystal System | Orthorhombic |

| Space Group | Not specified |

| a (Å) | 9.8514 (10) |

| b (Å) | 8.9757 (7) |

| c (Å) | 21.917 (3) |

| V (ų) | 1938.0 (3) |

| Z | 8 |

Data from a study on a positional isomer, which can provide insights into the expected structural characteristics of the target compound. nih.govnih.gov

Promising Avenues for Chemical Transformations

The chemical reactivity of 2-Oxo-2,3-dihydro-1H-inden-1-yl acetate is expected to be dictated by the ketone and acetate functional groups, as well as the activated methylene (B1212753) position adjacent to the carbonyl group. The indanone scaffold itself is amenable to a wide range of transformations, offering promising avenues for creating diverse molecular architectures. nih.gov

Transformations involving the ketone group could include reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing functionalities, and olefination reactions to form carbon-carbon double bonds. The acetate group can be hydrolyzed to reveal the corresponding alcohol, which can then serve as a handle for further functionalization. The methylene group adjacent to the ketone is susceptible to deprotonation, allowing for alpha-alkylation, -acylation, and condensation reactions.

Emerging Trends in Derivatization for Academic Exploration

The derivatization of the indanone core is a significant area of academic and industrial research due to the wide range of biological activities exhibited by indanone derivatives. beilstein-journals.orgnih.gov For this compound, derivatization could focus on several key areas:

Modification of the Acetate Group: Hydrolysis to the alcohol followed by etherification or esterification with various functional groups could lead to a library of new compounds with potentially altered properties.

Reactions at the Ketone: The synthesis of oximes, hydrazones, and other ketone derivatives can introduce new functionalities and potential metal-binding sites. scielo.br

Functionalization of the Aromatic Ring: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, on the benzene (B151609) ring of the indanone system could be explored, although the substitution pattern will be directed by the existing groups.

Annulation Reactions: The indanone framework can be used as a building block for the construction of more complex fused- and spiro-cyclic systems. rsc.org

Role of Theoretical Chemistry in Understanding and Predicting Novel Behaviors

Theoretical chemistry and computational modeling are poised to play a crucial role in elucidating the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, vibrational frequencies, and electronic properties. Such studies can provide insights into the stability of different conformers and the nature of the frontier molecular orbitals, which are key to understanding its reactivity.

Furthermore, computational methods can be used to model the reaction mechanisms of potential chemical transformations, helping to predict the feasibility and selectivity of different synthetic routes. Molecular docking simulations could also be utilized to explore the potential interactions of this compound and its derivatives with biological targets, thereby guiding the design of new molecules with specific biological activities. scielo.br

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.